molecular formula C17H14Cl6N2O4S2 B2977116 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane CAS No. 669728-58-9

1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane

Cat. No.: B2977116
CAS No.: 669728-58-9
M. Wt: 587.13
InChI Key: GPRNBSKFSKCHMQ-UHFFFAOYSA-N
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Description

1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2,4,5-trichlorophenyl groups attached to a diazepane ring through sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonyl groups can be hydrolyzed to form corresponding sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions with water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation can produce sulfone derivatives.

Scientific Research Applications

1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,4,5-trichlorophenyl) Disulfide: Similar in structure but contains a disulfide linkage instead of a diazepane ring.

    2,4,5-Trichlorophenyl Sulfone: Contains a single sulfonyl group attached to a trichlorophenyl ring.

Uniqueness

1,4-Bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties. The presence of two sulfonyl groups enhances its reactivity and potential for forming strong interactions with biological targets.

Properties

IUPAC Name

1,4-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl6N2O4S2/c18-10-6-14(22)16(8-12(10)20)30(26,27)24-2-1-3-25(5-4-24)31(28,29)17-9-13(21)11(19)7-15(17)23/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRNBSKFSKCHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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